2-(4-chloro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Chloro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a substituted aryl group attached to a boron-containing heterocycle. This compound belongs to the broader class of arylboronic esters, which are widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl motifs in pharmaceuticals and materials science .
Properties
CAS No. |
1374578-82-1 |
|---|---|
Molecular Formula |
C14H20BClO2 |
Molecular Weight |
266.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to form the boronate ester. A typical procedure involves:
-
Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05–0.1 equiv)
-
Base : Potassium carbonate or acetate (2–3 equiv)
-
Solvent : Dioxane or toluene with water (4:1 v/v)
In a representative protocol, 1-bromo-4-chloro-2,6-dimethylbenzene (1.0 equiv), B₂pin₂ (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) are heated at 100°C for 12 hours, yielding the product in 70–85% after column chromatography.
Optimization and Challenges
Key variables include the choice of ligand (e.g., dppf vs. SPhos) and the purity of B₂pin₂. Moisture-sensitive intermediates necessitate rigorous anhydrous conditions. Side reactions such as protodeborylation are mitigated by using degassed solvents and excess diboron reagent.
Transesterification of Boronic Acids
This two-step method involves synthesizing 4-chloro-2,6-dimethylphenylboronic acid followed by protection with pinacol.
Synthesis of the Boronic Acid
The boronic acid is prepared via lithiation-borylation:
Protection with Pinacol
The boronic acid (1.0 equiv) is refluxed with pinacol (1.1 equiv) in dichloromethane using MgSO₄ as a desiccant. The reaction completes within 12 hours, yielding the dioxaborolane in 80–90% after filtration and concentration.
Copper-Catalyzed Borylation of Aryl Halides
Copper catalysts enable direct borylation of aryl halides with diboron reagents under milder conditions than palladium-based methods.
Protocol and Conditions
A mixture of 1-bromo-4-chloro-2,6-dimethylbenzene (1.0 equiv), B₂pin₂ (1.5 equiv), CuCl (10 mol%), and dtbpy (20 mol%) in DMF is stirred at 40°C for 24 hours. The product is isolated via silica gel chromatography (60–75% yield).
Advantages Over Palladium Catalysis
-
Lower catalyst cost.
-
Scalability for industrial applications.
Comparative Analysis of Methods
Characterization and Quality Control
The product is characterized by:
-
¹¹B NMR : A singlet at δ 28–30 ppm confirms the dioxaborolane structure.
-
¹H NMR : Methyl groups on the pinacol ring appear as two singlets at δ 1.0–1.3 ppm.
-
MS (ESI) : [M+H]⁺ at m/z 281.1 (calculated for C₁₄H₁₉BClO₂: 281.1).
Purity is assessed via HPLC (≥95% by area) and elemental analysis.
Industrial Applications and Modifications
The compound serves as a precursor in Suzuki-Miyaura couplings for pharmaceuticals and agrochemicals. Modifications include:
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a boronic acid partner. It can also participate in other reactions like oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., sodium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols can substitute the boronic acid group.
Major Products Formed:
Suzuki-Miyaura Reaction: Biaryl compounds.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Boronic esters or amides.
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis as a reagent for cross-coupling reactions. It serves as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules including pharmaceuticals and agrochemicals.
Case Study : In a study involving the synthesis of biaryl compounds, 2-(4-chloro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used as a coupling partner with aryl halides under palladium catalysis. The reaction conditions were optimized to achieve high yields of the desired products .
Materials Science
The compound has potential applications in materials science, particularly in the development of new polymers and materials with enhanced properties. Its boron content can improve thermal stability and mechanical strength when incorporated into polymer matrices.
Research Insight : Research has shown that incorporating boron-containing compounds like this dioxaborolane into polymer systems can enhance their performance in terms of heat resistance and durability. This is particularly beneficial for applications in electronics and aerospace .
Medicinal Chemistry
In medicinal chemistry, the compound's ability to form stable complexes with various biomolecules makes it a candidate for drug development. Its structural features allow for modifications that can lead to new drug candidates with improved efficacy and selectivity.
Example Application : The compound has been explored as a potential scaffold for developing inhibitors targeting specific enzymes involved in disease pathways. Its unique structure allows for the introduction of various functional groups that can interact selectively with biological targets .
Mechanism of Action
The mechanism by which 2-(4-chloro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems, where the compound can modulate biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The aryl substituent on the dioxaborolane ring dictates electronic and steric properties. Key structural analogs include:
- Electron-donating groups (OMe, Me) : Enhance boron's Lewis acidity, accelerating coupling reactions but increasing susceptibility to oxidation .
Reactivity in Cross-Coupling Reactions
- Chlorinated Derivatives: The target compound’s 4-chloro substituent may reduce reactivity compared to non-halogenated analogs due to steric and electronic effects. For example, 2-(3,5-dichlorophenyl)-dioxaborolane exhibits lower yields in Suzuki couplings compared to methoxy-substituted derivatives .
- Methoxy-Substituted Analogs : 2-(4-Methoxyphenyl)-dioxaborolane demonstrates superior reactivity in couplings, achieving >90% yields under mild conditions .
- Steric Effects : The 2,6-dimethyl groups in the target compound introduce significant steric hindrance, which may necessitate higher catalyst loadings or elevated temperatures for efficient cross-coupling .
Physical Properties and Stability
- Melting Points : Methoxy-substituted derivatives (e.g., 2-(4-methoxyphenyl)-dioxaborolane) are solids with melting points ~125°C, while chlorinated analogs (e.g., 2-(3,5-dichlorophenyl)-dioxaborolane) are oils at room temperature .
- Stability: Chlorinated derivatives exhibit greater hydrolytic stability compared to hydroxyl-containing analogs (e.g., [4-chloro-3-(dioxaborolanyl)phenyl]methanol), which require anhydrous conditions for storage .
Biological Activity
2-(4-Chloro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1256781-74-4) is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C14H20BClO2
- Molecular Weight : 266.57 g/mol
- CAS Number : 1256781-74-4
- Purity : Typically ≥ 95% .
Mechanisms of Biological Activity
The biological activity of boron compounds like 2-(4-chloro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily revolves around their ability to interact with biological molecules such as proteins and nucleic acids. The dioxaborolane structure allows for the formation of stable complexes with various substrates, which can modulate biological pathways.
Potential Mechanisms:
- Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes by binding to active sites or altering enzyme conformation.
- Cell Signaling Modulation : These compounds may influence cell signaling pathways by interacting with receptors or secondary messengers.
- Antioxidant Activity : Some studies suggest that dioxaborolanes can exhibit antioxidant properties by scavenging free radicals.
Anticancer Activity
Recent studies have explored the anticancer potential of dioxaborolanes. For instance:
- A study demonstrated that similar boron compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involved the inhibition of key signaling pathways responsible for cell proliferation .
Antimicrobial Properties
Research has indicated that certain dioxaborolanes possess antimicrobial properties:
- A comparative study showed that derivatives of dioxaborolane exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for preparing 2-(4-chloro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors or boron esterification of halogenated aromatic intermediates. A common method involves reacting 4-chloro-2,6-dimethylphenylmagnesium bromide with pinacolborane (HBpin) under inert conditions. Key steps include:
- Grignard reagent preparation : Halogen-lithium exchange followed by transmetallation with boron reagents.
- Purification : Column chromatography (hexane/EtOAc) to isolate the boronate ester.
- Yield optimization : Stoichiometric control of HBpin (1.2–1.5 eq.) and reaction temperatures (0–25°C) to minimize di-adduct formation .
Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy :
- ¹¹B NMR : A singlet near δ 30–32 ppm confirms boronate ester formation.
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.4 ppm) validate substitution patterns.
- Mass spectrometry (HRMS) : Exact mass matching for C₁₄H₁₉BClO₂ (calc. 274.11 g/mol).
- Melting point : Consistency with literature values (e.g., 112–117°C for analogous borolanes) .
Basic: What safety precautions are required when handling this compound?
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis. Use amber glass vials to avoid light-induced degradation .
- PPE : Gloves, lab coat, and safety goggles. Avoid inhalation; use fume hoods during weighing.
- First aid : For skin contact, wash with soap/water; consult a physician if ingested .
Advanced: What mechanistic insights explain its reactivity in Ir-catalyzed photoredox coupling reactions?
In Ir-catalyzed reactions, the boronate ester acts as a radical precursor . Under blue light (450 nm), the Ir(III) photocatalyst generates a borate radical intermediate via single-electron transfer (SET). This radical undergoes C–C bond formation with α-amino radicals (from amines), producing α-aminoboronic acids. Key factors:
- Solvent polarity : Acetonitrile enhances radical stability.
- Catalyst loading : 2–5 mol% [Ir(ppy)₃] balances cost and efficiency .
Advanced: How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this borolane?
Advanced: How should researchers address contradictory data in cross-coupling yields between lab-scale and scaled-up reactions?
- Scale-up challenges : Heat dissipation and mixing efficiency affect reproducibility. Use flow chemistry for uniform temperature control.
- Substrate purity : Trace moisture (>0.1%) hydrolyzes borolanes; dry solvents (MgSO₄) and substrates (azeotropic distillation) are critical.
- Statistical design : Apply a Box-Behnken model to identify interactions between catalyst loading, temperature, and solvent ratios .
Basic: What solvents are compatible with this borolane for synthetic applications?
- Polar aprotic : THF, DMF, DMSO (for coupling reactions).
- Nonpolar : Hexane, toluene (for storage).
- Avoid : Protic solvents (MeOH, H₂O) induce hydrolysis. Solubility in THF is ~0.5 M at 25°C .
Advanced: How can computational modeling predict regioselectivity in its electrophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model boron-centered electrophilicity . The para-chloro substituent directs electrophiles to the ortho-methyl groups via steric and electronic effects. X-ray crystallography (e.g., CCDC 712345) confirms distorted trigonal planar geometry at boron .
Basic: What are common by-products during synthesis, and how are they removed?
- Di-borylated adducts : Formed from excess HBpin; mitigated by stoichiometric control.
- Hydrolysis products : Remove via silica gel chromatography (Rf = 0.3 in hexane/EtOAc 9:1).
- Metallic residues : Celite filtration after quenching Grignard reagents .
Advanced: How does this borolane compare to analogous reagents (e.g., pinacolborane) in C–H borylation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
